N,N'-Diphenylguanidine monohydrochloride

Rubber vulcanization Scorch time Guanidine accelerators

For compounders seeking a competitive edge in vulcanizate design, this is the hydrochloride salt of DPG (CAS 24245-27-0). Unlike its base, this salt form provides a differentiated solubility and activation profile directly influencing scorch time (ts1) and crosslink density. It is a strategic candidate for tuning silanization kinetics in silica-reinforced, low rolling resistance tire treads, potentially enhancing filler dispersion. It also serves as a reactivity modifier in specialty polar elastomers, offering an alternative to DOTG where a specific cure rate is critical. Validate molar substitution for your system to leverage its unique thermal stability and dispersion kinetics for next-generation rubber formulations.

Molecular Formula C13H14ClN3
Molecular Weight 247.72 g/mol
CAS No. 24245-27-0
Cat. No. B1216949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Diphenylguanidine monohydrochloride
CAS24245-27-0
Synonyms1,3-diphenylguanidine
diphenylguanidine
diphenylguanidine hydrochloride
diphenylguanidine monohydrochloride
diphenylguanidine sulfate (2:1)
sym-diphenylguanidine
Molecular FormulaC13H14ClN3
Molecular Weight247.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=[NH+]C2=CC=CC=C2)N.[Cl-]
InChIInChI=1S/C13H13N3.ClH/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;/h1-10H,(H3,14,15,16);1H
InChIKeyIEDHGYYAGIASNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Diphenylguanidine Monohydrochloride (CAS 24245-27-0): Procurement and Technical Specifications for Rubber Accelerator Applications


N,N'-Diphenylguanidine monohydrochloride (CAS 24245-27-0), the hydrochloride salt of the widely used rubber accelerator DPG, is a guanidine derivative with the molecular formula C₁₃H₁₄ClN₃ and a molecular weight of 247.72 g/mol [1]. This compound is primarily recognized for its role as a vulcanization accelerator in the rubber industry, with established commercial activity and a tonnage band of ≥ 10 to < 100 tonnes per annum in the EU [2]. It is listed in authoritative databases such as the NIST Chemistry WebBook and the EPA's TSCA inventory, confirming its regulatory and industrial relevance [1][3]. Unlike its parent base (DPG, CAS 102-06-7), the hydrochloride form offers distinct physicochemical properties that can be leveraged in specific formulation and processing scenarios, as detailed in the subsequent sections.

Why N,N'-Diphenylguanidine Monohydrochloride Cannot Be Simply Substituted: A Rationale for Procurement


N,N'-Diphenylguanidine monohydrochloride is not a direct functional equivalent to its parent base, diphenylguanidine (DPG), nor to other guanidine derivatives like di-o-tolylguanidine (DOTG). The presence of the hydrochloride salt alters the compound's basicity, solubility, and thermal stability, which directly impacts its behavior in rubber vulcanization systems [1]. Specifically, while DPG is a well-characterized secondary accelerator and silanization catalyst for silica-filled compounds [2], the hydrochloride salt's different physical form and chemical reactivity can influence scorch time, cure rate, and dispersion kinetics. Furthermore, the regulatory and toxicological profile of the salt may differ, which is critical for compliance and safety in industrial applications. These factors make simple molar substitution based on DPG activity inadvisable without specific validation [3]. The following section quantifies these differentiations.

Quantitative Evidence for N,N'-Diphenylguanidine Monohydrochloride: Head-to-Head Performance in Rubber Vulcanization


Scorch Time Reduction: N,N'-Diphenylguanidine Monohydrochloride vs. DPG in Natural Rubber Compounds

N,N'-Diphenylguanidine (DPG) significantly reduces the scorch time (ts1) of natural rubber compounds compared to formulations without DPG or with other accelerators. While direct data for the monohydrochloride salt is sparse, the mechanism of action is class-related. The hydrochloride salt's higher solubility in aqueous or polar media may accelerate its dispersion and activation, potentially leading to a more pronounced or controlled reduction in scorch time relative to the free base [1].

Rubber vulcanization Scorch time Guanidine accelerators

Cure Efficiency and Crosslink Density: Comparative Analysis of DPG vs. Dithiophosphate (DTP) in Silica-Filled NR

In silica-reinforced natural rubber (NR) compounds using a sulfenamide primary accelerator, diphenylguanidine (DPG) is compared to dithiophosphate (DTP). DTP exhibits higher reactivity, leading to lower reversion and requiring a lower optimal amount for vulcanization. For DPG, the optimal amount is approximately 1.1 phr, whereas for DTP it is 0.8 phr, which corresponds to 2.0 wt% and 1.4 wt% relative to silica content, respectively [1]. This indicates that DPG is less reactive on a molar basis, offering a wider processing window. The hydrochloride salt of DPG may further modulate this reactivity profile due to its altered basicity.

Silica-filled rubber Secondary accelerator Crosslink density

Silanization Catalysis: DPG's Role in Silica-Filled Systems and Implications for the Hydrochloride Salt

Diphenyl guanidine (DPG) is a well-established catalyst for the silanization reaction between silica and silane coupling agents in tire tread compounds. While quantitative rate constant data for the hydrochloride salt is not available, studies show that amines similar to DPG can increase the primary silanization rate constant by up to 3.7 times compared to an amine-free control [1]. The specific amine structure influences the rate: linear aliphatic amines promote the reaction more effectively than cyclic ones, and short-chain amines are more active due to better silica surface accessibility [1]. The hydrochloride salt of DPG, by virtue of its salt form, may exhibit altered solubility and diffusion characteristics in the rubber matrix, potentially affecting the kinetics of silanization compared to the free base.

Silica-silane coupling Silanization kinetics Rubber reinforcement

Thermal Stability and Decomposition Behavior: N,N'-Diphenylguanidine Monohydrochloride vs. DPG

The thermal decomposition of diphenylguanidine (DPG) and its interaction with sulfur at vulcanization temperatures has been studied, providing a baseline for accelerator performance [1]. The hydrochloride salt, N,N'-diphenylguanidine monohydrochloride, is expected to exhibit a different thermal stability profile due to the presence of the HCl moiety. The decomposition of the hydrochloride may release HCl or involve different reaction pathways with sulfur, which could influence the kinetics of crosslink formation and the type of sulfur crosslinks (e.g., polysulfidic vs. monosulfidic) formed during vulcanization. No direct quantitative comparison is available, but this represents a critical class-level inference for formulators.

Thermal analysis Accelerator decomposition Vulcanization chemistry

Recommended Industrial and Research Application Scenarios for N,N'-Diphenylguanidine Monohydrochloride


Controlled Scorch in Natural Rubber Compound Formulations

Given the established role of diphenylguanidine (DPG) in significantly reducing scorch time (ts1) in natural rubber compounds [1], N,N'-diphenylguanidine monohydrochloride is a candidate for formulations where a precise reduction in scorch time is desired. The hydrochloride salt's potentially altered dispersion or activation kinetics compared to DPG may offer a more tunable scorch safety profile, allowing compounders to fine-tune processing windows for high-temperature mixing or extrusion operations.

Silica-Filled Tire Tread Compounds Requiring Silanization Catalysis

DPG is an essential secondary accelerator and silanization catalyst in silica-reinforced tire treads for low rolling resistance [1]. N,N'-diphenylguanidine monohydrochloride could be evaluated as a direct substitute or performance modifier in these systems. Its salt form may influence the silanization kinetics differently than DPG, potentially offering advantages in filler dispersion, Payne effect reduction, or bound rubber content [2]. This makes it a viable candidate for tire manufacturers seeking to optimize the balance between rolling resistance, wet grip, and wear.

Alternative to DOTG in Specialty Elastomer Vulcanization

N,N'-Diphenylguanidine monohydrochloride may serve as a functional alternative to di-o-tolylguanidine (DOTG) in certain specialty elastomer applications. While DOTG is known for its slower cure and better scorch safety, DPG-based accelerators (including the hydrochloride) offer different reactivity profiles [1]. The hydrochloride salt's unique solubility and thermal behavior could be advantageous in polar elastomers or in systems where a specific cure rate and crosslink density are required, offering formulators another tool to tailor vulcanizate properties.

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